molecular formula C18H19N3OS B6623911 4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile

4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile

Cat. No. B6623911
M. Wt: 325.4 g/mol
InChI Key: ZNKAJYAMBUYIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(5-Methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile, commonly known as MT-45, is a synthetic opioid analgesic drug that has gained attention in the scientific community due to its potential use as a painkiller. MT-45 was first synthesized in the 1970s and has been used in research studies to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

MT-45 acts on the mu-opioid receptor in the brain and spinal cord to produce analgesia. It also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure. The exact mechanism of action of MT-45 is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of pain signals.
Biochemical and Physiological Effects
MT-45 has been shown to produce analgesia, sedation, and respiratory depression in animal studies. It also has the potential to produce tolerance and dependence, similar to other opioids. MT-45 has been shown to have a lower abuse potential compared to other opioids, but more research is needed to fully understand its safety profile.

Advantages and Limitations for Lab Experiments

MT-45 has several advantages for use in lab experiments. It has a high affinity for the mu-opioid receptor, making it a useful tool for studying opioid receptors and their role in pain modulation. MT-45 also has a longer duration of action compared to other opioids, making it a potential candidate for the treatment of chronic pain. However, MT-45 has limitations as well, including its potential to produce tolerance and dependence, as well as its potential for respiratory depression.

Future Directions

There are several future directions for research on MT-45. One area of interest is the development of safer and more effective opioid analgesics that can treat chronic pain without producing tolerance and dependence. Another area of interest is the development of drugs that can selectively target different opioid receptors, allowing for more precise pain modulation. Finally, more research is needed to fully understand the safety profile of MT-45 and its potential as a therapeutic agent.

Synthesis Methods

MT-45 is synthesized through a multi-step process that involves the reaction of 4-cyanobenzyl chloride with 1-(4-methylthiophen-3-yl)piperazine in the presence of a base. The resulting intermediate is then treated with sodium hydroxide and acetic anhydride to obtain the final product.

Scientific Research Applications

MT-45 has been used in scientific research to understand its potential as a painkiller. Studies have shown that MT-45 has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. MT-45 has also been shown to have a longer duration of action compared to other opioids, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

4-[[4-(5-methylthiophene-3-carbonyl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-14-10-17(13-23-14)18(22)21-8-6-20(7-9-21)12-16-4-2-15(11-19)3-5-16/h2-5,10,13H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKAJYAMBUYIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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